Tritosulfuron

Description

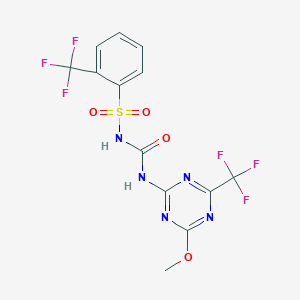

Structure

3D Structure

Properties

IUPAC Name |

1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6N5O4S/c1-28-11-21-8(13(17,18)19)20-9(23-11)22-10(25)24-29(26,27)7-5-3-2-4-6(7)12(14,15)16/h2-5H,1H3,(H2,20,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEQCVKVIFQSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057975 | |

| Record name | Tritosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142469-14-5 | |

| Record name | Tritosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142469-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142469145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-[[[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]amino]carbonyl]-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9927AJG71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tritosulfuron: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is effective against a wide range of broadleaf weeds in cereal crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of tritosulfuron. All quantitative data are presented in structured tables for ease of reference, and detailed experimental methodologies, where available, are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of this herbicidal agent.

Chemical Structure and Identification

Tritosulfuron is chemically known as 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea[1]. Its chemical structure is characterized by a sulfonylurea bridge connecting a phenyl ring substituted with a trifluoromethyl group and a triazine ring substituted with methoxy (B1213986) and trifluoromethyl groups.

Table 1: Chemical Identification of Tritosulfuron

| Identifier | Value | Reference |

| IUPAC Name | 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea | [1] |

| CAS Number | 142469-14-5 | [1] |

| Molecular Formula | C13H9F6N5O4S | [1] |

| Molecular Weight | 445.30 g/mol | [1] |

| SMILES String | COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | [1] |

| InChI Key | KVEQCVKVIFQSGC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of tritosulfuron influence its environmental behavior, including its solubility, mobility, and persistence.

Table 2: Physicochemical Properties of Tritosulfuron

| Property | Value | Conditions | Reference |

| Melting Point | 168 °C | [2] | |

| Vapor Pressure | < 1 x 10^-7 hPa | 20 °C | [2] |

| Water Solubility | 38.6 mg/L | 20 °C | [3] |

| < 1 mg/L | pH 1.7, 20 °C | ||

| 40 mg/L | pH 7.0, 20 °C | ||

| 78.32 g/L | pH 10.2, 20 °C | ||

| Dissociation Constant (pKa) | 4.69 | 20 °C | |

| Solubility in Organic Solvents (g/L at 20°C) | |||

| Acetone | > 250 | [3] | |

| Dichloromethane | 25 | ||

| Ethyl acetate | 83 | ||

| n-Heptane | < 0.001 | ||

| Methanol | 23 | ||

| Toluene | 4.2 |

Experimental Protocols for Physicochemical Properties

The determination of physicochemical properties for regulatory purposes, such as those for pesticides, generally follows internationally recognized guidelines, primarily the OECD Guidelines for the Testing of Chemicals.

-

Melting Point: Determined using the capillary method or a hot-stage apparatus as outlined in OECD Test Guideline 102 . The substance is heated in a capillary tube, and the temperature range over which melting occurs is recorded.

-

Vapor Pressure: Measured using methods described in OECD Test Guideline 104 , such as the vapor pressure balance, dynamic method, or effusion method.

-

Water Solubility: Determined according to OECD Test Guideline 105 . A common method is the flask method, where a saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined after equilibrium is reached. The pH-dependent solubility is critical for ionizable compounds like tritosulfuron and is tested at different pH values.

-

Dissociation Constant (pKa): Determined by methods outlined in OECD Test Guideline 112 , such as titration or spectrophotometry, to understand the extent of ionization at different pH values.

Mechanism of Action

Tritosulfuron, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[3][4][5][6][7][8][9]. ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine[9][10]. The inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible plants[4][7].

Caption: Mechanism of action of Tritosulfuron via inhibition of ALS.

Toxicological Profile

Tritosulfuron exhibits low acute toxicity to mammals. The toxicological data is summarized below.

Table 3: Acute Toxicological Data for Tritosulfuron

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4700 mg/kg bw | [2][4] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [2][11] |

| LC50 | Rat | Inhalation (4h) | > 5.4 mg/L air | [2] |

Tritosulfuron is not considered to be a skin or eye irritant but may cause an allergic skin reaction[1][11]. It is not classified as carcinogenic or genotoxic[4]. The Acceptable Daily Intake (ADI) for humans has been established at 0.06 mg/kg body weight per day[4].

Experimental Protocols for Toxicological Studies

Acute toxicity studies are generally conducted following standardized protocols, such as the OECD Test Guidelines.

-

Acute Oral Toxicity (LD50): Commonly determined using OECD Test Guideline 401 (traditional method), 420 (Fixed-Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) [12][13][14][15]. These studies involve administering the substance to animals (typically rats) at various dose levels and observing them for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 is then calculated, which is the statistically estimated dose that would be lethal to 50% of the test population.

-

Acute Dermal Toxicity: Follows OECD Test Guideline 402 . The substance is applied to the shaved skin of animals (e.g., rats or rabbits) for 24 hours, and the animals are observed for toxic effects.

-

Acute Inhalation Toxicity: Conducted according to OECD Test Guideline 403 . Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration, followed by an observation period.

Caption: General workflow for acute toxicity testing.

Environmental Fate

The environmental fate of a pesticide is crucial for assessing its potential impact on non-target organisms and ecosystems.

Degradation

Tritosulfuron is not expected to be persistent in soil or water systems[16]. Its degradation in soil occurs through a combination of chemical hydrolysis and microbial degradation[3]. The rate of degradation is influenced by factors such as soil type, pH, temperature, and microbial activity.

In aerobic soil conditions, tritosulfuron has been shown to have moderate persistence, with a typical DT50 (time for 50% dissipation) of 18.1 days[16]. It degrades into several metabolites, with the major ones being M635H001, M635H002 (TBSA), and M635H003[1]. Under anaerobic conditions, a different major metabolite, M635H019, is formed[1].

Mobility

Due to its moderate water solubility, tritosulfuron has the potential for mobility in soil, particularly in soils with low organic matter content.

Experimental Protocols for Environmental Fate Studies

The environmental fate of pesticides is assessed using standardized guidelines.

-

Soil Degradation: Aerobic and anaerobic transformation in soil is studied according to OECD Test Guideline 307 [17]. This involves incubating the radiolabeled pesticide in soil samples under controlled laboratory conditions and analyzing for the parent compound and its degradation products over time.

-

Hydrolysis: The rate of hydrolysis as a function of pH is determined using OECD Test Guideline 111 .

-

Adsorption/Desorption: The potential for leaching is assessed by determining the soil adsorption/desorption coefficient (Kd or Koc) following OECD Test Guideline 106 [17].

Caption: Environmental fate pathways of Tritosulfuron.

Conclusion

Tritosulfuron is an effective sulfonylurea herbicide with a well-defined mechanism of action involving the inhibition of the ALS enzyme. It possesses low acute toxicity to mammals and is moderately persistent in the environment. A thorough understanding of its chemical and biological properties, as outlined in this guide, is essential for its safe and effective use in agriculture and for ongoing research and development in the field of crop protection. The provided data and visualized pathways offer a comprehensive resource for professionals in this domain.

References

- 1. Peer review of the pesticide risk assessment of the active substance tritosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bvl.bund.de [bvl.bund.de]

- 3. kenso.com.au [kenso.com.au]

- 4. Tritosulfuron - Wikipedia [nl.wikipedia.org]

- 5. sulfonylurea herbicides [cnagrochem.com]

- 6. Tritosulfuron – Wikipedia [de.wikipedia.org]

- 7. gilbasolutions.com [gilbasolutions.com]

- 8. EU to Ban Two Herbicide Active Substances: Metribuzin and Tritosulfuron - REACH24H [en.reach24h.com]

- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. download.basf.com [download.basf.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]

- 15. umwelt-online.de [umwelt-online.de]

- 16. Tritosulfuron [sitem.herts.ac.uk]

- 17. content.fera.co.uk [content.fera.co.uk]

Tritosulfuron: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the herbicide Tritosulfuron, detailing its chemical identity, mechanism of action, relevant experimental protocols, and key data.

Chemical Identity

Tritosulfuron is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is effective in controlling a wide range of broad-leaved weeds in cereal crops.

| Identifier | Value |

| CAS Number | 142469-14-5 |

| IUPAC Name | 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea |

| Molecular Formula | C₁₃H₉F₆N₅O₄S |

| Molecular Weight | 445.30 g/mol |

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

Tritosulfuron's herbicidal activity stems from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine in plants.[3][4] As these amino acids are vital for protein synthesis and overall plant growth, the inhibition of ALS leads to a depletion of these key building blocks, ultimately resulting in the cessation of growth and death of susceptible plants.[1] The sulfonylurea class of herbicides, including Tritosulfuron, are known to be highly potent inhibitors of ALS.[5]

Signaling Pathway of Tritosulfuron's Action

The following diagram illustrates the point of intervention of Tritosulfuron in the branched-chain amino acid biosynthesis pathway.

Quantitative Data

Mammalian Toxicology

Tritosulfuron exhibits low acute toxicity in mammalian studies. This is a characteristic feature of ALS-inhibiting herbicides, as the target enzyme is not present in animals.

| Study Type | Species | Result |

| Acute Oral Toxicity | Rat | Low toxicity |

| Acute Dermal Toxicity | Rat/Rabbit | Low toxicity |

| Acute Inhalation Toxicity | Rat | Low toxicity |

| Carcinogenicity | Rodent | Not considered carcinogenic |

| Genotoxicity | In vitro/In vivo | Not genotoxic |

Weed Control Efficacy

Tritosulfuron is effective against a variety of broad-leaved weeds. The efficacy can vary depending on the weed species, growth stage, and application rate.

| Weed Species | Common Name | Control Efficacy |

| Amaranthus retroflexus | Redroot pigweed | High |

| Chenopodium album | Common lambsquarters | High |

| Polygonum convolvulus | Wild buckwheat | Moderate to High |

| Sinapis arvensis | Wild mustard | High |

| Galium aparine | Cleavers | Moderate |

| Viola arvensis | Field pansy | Moderate |

Experimental Protocols

The analysis of Tritosulfuron residues in environmental and biological samples is crucial for regulatory purposes and research. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, often followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

General Protocol for Tritosulfuron Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the soil type and available instrumentation.

-

Sample Preparation:

-

Air-dry the soil sample and sieve to remove large debris.

-

Homogenize the sieved soil.

-

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water (if the soil is dry) and vortex to hydrate.

-

Add 10 mL of acetonitrile (B52724).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Take an aliquot of the cleaned-up supernatant and filter through a 0.22 µm syringe filter.

-

Analyze the filtrate using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with water and acetonitrile (both containing a small amount of formic acid or ammonium (B1175870) formate).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Tritosulfuron.

-

-

Experimental Workflow for Investigating Herbicide Mode of Action

The following diagram outlines a typical workflow for studying the mode of action of a herbicide like Tritosulfuron.

References

- 1. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]

- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Tritosulfuron mechanism of action on ALS enzyme

An In-Depth Technical Guide on the Mechanism of Action of Tritosulfuron on the Acetolactate Synthase (ALS) Enzyme

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tritosulfuron is a potent herbicidal active ingredient belonging to the sulfonylurea (SU) class. Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2] As this metabolic pathway is absent in animals, ALS inhibitors like tritosulfuron exhibit low mammalian toxicity, making them effective and selective herbicides in agriculture.[2] This document provides a detailed technical overview of the molecular mechanism of tritosulfuron's interaction with the ALS enzyme, supported by quantitative data from related compounds, comprehensive experimental protocols, and detailed visualizations of the key pathways and workflows.

The Target Enzyme: Acetolactate Synthase (ALS)

2.1 Function and Significance

Acetolactate synthase (EC 2.2.1.6) is a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of BCAAs.[3][4] The enzyme performs two primary condensation reactions:

-

Two molecules of pyruvate (B1213749) are condensed to form (S)-2-acetolactate, a precursor for valine and leucine.[5]

-

One molecule of pyruvate and one molecule of 2-ketobutyrate are condensed to form (S)-2-aceto-2-hydroxybutyrate, the precursor for isoleucine.[5]

Given the essential nature of these amino acids for protein synthesis and cell division, the inhibition of ALS leads to a rapid cessation of growth, followed by characteristic herbicidal symptoms such as chlorosis and necrosis, ultimately resulting in plant death.[1]

Molecular Mechanism of Tritosulfuron Inhibition

3.1 Binding Site and Interaction

Tritosulfuron, like other sulfonylurea herbicides, acts as a potent, non-competitive or uncompetitive inhibitor of the ALS enzyme.[6][7] It does not bind to the active catalytic site itself but rather to a distinct site at the entrance of the substrate access channel.[8] This binding physically obstructs the passage of substrates (pyruvate and 2-ketobutyrate) to the active site, effectively halting catalysis.[8]

The inhibitor binding site is located approximately 5 Å from the C2 atom of the thiamine diphosphate (TPP) cofactor and is defined by a pocket of specific amino acid residues.[8] While crystal structures for tritosulfuron specifically complexed with ALS are not publicly available, extensive research on other sulfonylureas (e.g., chlorsulfuron (B1668881), metsulfuron-methyl) with plant and yeast ALS provides a robust model for its interaction.[9][10] Key amino acid residues that form hydrogen bonds and van der Waals interactions with sulfonylurea herbicides include Pro197, Asp376, Trp574, and Ser653 (numbering based on Arabidopsis thaliana ALS).[2] Mutations in these residues are a primary mechanism for the evolution of herbicide resistance in weed populations.[2][11]

3.2 Consequence of Inhibition: Branched-Chain Amino Acid Starvation

The primary consequence of ALS inhibition by tritosulfuron is the depletion of the plant's pool of valine, leucine, and isoleucine. This starvation of essential building blocks for protein synthesis leads to the arrest of cell division and growth, particularly in the meristematic regions (growing points) of the plant.[1] While this is the primary mode of action, secondary phytotoxic effects, such as the accumulation of the substrate 2-ketobutyrate, may also contribute to the overall herbicidal effect.[12]

Quantitative Inhibition Data

| Herbicide (Sulfonylurea Class) | Target Organism | Inhibition Constant (K_i) | I_50 Value | Reference(s) |

| Chlorimuron Ethyl | Yeast | 3.3 nM | - | [9] |

| Chlorsulfuron | Barley | 68 nM (initial), 3 nM (steady-state) | - | [6] |

| Tribenuron-methyl (B105370) | Sinapis alba (Susceptible) | - | 0.32 nM | [13] |

| Imazaquin (B1671739) (Imidazolinone Class) | Barley | 10 µM (initial), 0.55 µM (steady-state) | - | [6] |

This table summarizes inhibition constants for herbicides structurally and functionally related to tritosulfuron to provide a comparative assessment of potency. The imidazolinone herbicide imazaquin is included for comparison of a different class of ALS inhibitor.

Visualized Mechanisms and Workflows

Branched-Chain Amino Acid Biosynthesis Pathway and Tritosulfuron Inhibition

The following diagram illustrates the central role of the ALS enzyme in the biosynthesis of branched-chain amino acids and the inhibitory action of Tritosulfuron.

Caption: Tritosulfuron blocks the ALS enzyme, preventing the synthesis of essential branched-chain amino acids.

Experimental Workflow for In-Vitro ALS Enzyme Inhibition Assay

This diagram outlines the standard procedure for determining the inhibitory effect of a compound on ALS activity in a laboratory setting.

Caption: Standard workflow for the colorimetric in-vitro acetolactate synthase (ALS) inhibition assay.

Experimental Protocols

The following is a generalized protocol for an in-vitro ALS enzyme activity and inhibition assay, synthesized from established methodologies.[14][15][16]

6.1 Objective

To determine the activity of the ALS enzyme and its inhibition by tritosulfuron by measuring the formation of its product, acetolactate, which is converted to acetoin (B143602) for colorimetric quantification.

6.2 Materials and Reagents

-

Plant Tissue: Young, actively growing leaf tissue (e.g., from pea, barley, or spinach).

-

Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM sodium pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 5 µM FAD.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 2 mM Thiamine Pyrophosphate (TPP), 20 µM FAD.

-

Substrate Solution: 200 mM Sodium Pyruvate in Assay Buffer.

-

Inhibitor Stock: Tritosulfuron dissolved in acetone (B3395972) or DMSO to a concentration of 10 mM, with serial dilutions prepared.

-

Stop Solution: 3 M Sulfuric Acid (H₂SO₄).

-

Color Reagent A: 0.5% (w/v) Creatine monohydrate.

-

Color Reagent B: 5% (w/v) α-Naphthol in 2.5 M NaOH (prepare fresh).

-

Equipment: Mortar and pestle, refrigerated centrifuge, spectrophotometer or microplate reader (525 nm), water baths, pipettes.

6.3 Enzyme Extraction Protocol

-

Harvest 1-3 grams of fresh leaf tissue and immediately place on ice.

-

Grind the tissue to a fine powder in a pre-chilled mortar with liquid nitrogen or with acid-washed sand.

-

Add 5-10 mL of ice-cold Extraction Buffer and continue to homogenize.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice at all times. The protein concentration can be determined using a standard Bradford assay.

6.4 ALS Inhibition Assay Protocol

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixtures. For each reaction, add:

-

50 µL Assay Buffer

-

20 µL Enzyme Extract

-

10 µL of Tritosulfuron solution (at various concentrations) or solvent for the control.

-

-

Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the 200 mM Substrate Solution (pyruvate) to each tube. Mix immediately.

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 50 µL of 3 M H₂SO₄. This also begins the acid-catalyzed decarboxylation of acetolactate to acetoin.

-

Decarboxylation: Incubate the tubes at 60°C for 15 minutes.

-

Color Development:

-

Add 100 µL of Color Reagent A (0.5% creatine).

-

Add 100 µL of Color Reagent B (5% α-naphthol).

-

Mix well and incubate at 37-60°C for 15-30 minutes until a stable red color develops.

-

-

Measurement: Centrifuge the tubes briefly to pellet any precipitate. Measure the absorbance of the supernatant at 525 nm.

-

Data Analysis: Calculate the percentage of ALS activity relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the tritosulfuron concentration to determine the I₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

Tritosulfuron's herbicidal efficacy is derived from its highly specific and potent inhibition of the acetolactate synthase enzyme. By physically blocking the substrate access channel, it effectively halts the production of essential branched-chain amino acids, leading to plant growth arrest and death. The detailed molecular understanding of this mechanism, supported by robust in-vitro assays, continues to guide the development of new herbicidal molecules and informs strategies for managing the evolution of herbicide resistance in agricultural systems.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New aspects on inhibition of plant acetolactate synthase by chlorsulfuron and imazaquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating the specificity of binding of sulfonylurea herbicides to acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba [frontiersin.org]

- 14. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]

- 15. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Tritosulfuron Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritosulfuron is a potent sulfonylurea herbicide used for the control of broadleaf weeds. This technical guide provides a comprehensive overview of its synthesis, focusing on the core chemical transformations and experimental methodologies. The synthesis of Tritosulfuron is primarily achieved through a convergent approach, involving the preparation of two key intermediates: 2-(trifluoromethyl)benzenesulfonamide (B167894) and 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine. These intermediates are subsequently coupled to form the final Tritosulfuron molecule. This document details the synthetic pathways, presents available quantitative data in a structured format, and outlines experimental protocols for key reactions.

Introduction

Tritosulfuron, with the IUPAC name 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea, is a selective, post-emergence herbicide.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3] The chemical formula of Tritosulfuron is C₁₃H₉F₆N₅O₄S, and its molecular weight is 445.30 g/mol .[1]

Table 1: Physicochemical Properties of Tritosulfuron

| Property | Value |

| Molecular Formula | C₁₃H₉F₆N₅O₄S |

| Molecular Weight | 445.30 g/mol |

| IUPAC Name | 1-[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-3-[2-(trifluoromethyl)phenyl]sulfonylurea |

| CAS Number | 142469-14-5 |

| Melting Point | 168 °C |

Synthetic Pathway Overview

The synthesis of Tritosulfuron is not officially detailed in a single comprehensive public source, however, based on general knowledge of sulfonylurea herbicide synthesis and information from analogous preparations, a likely synthetic route can be proposed. The overall strategy involves the synthesis of two key building blocks followed by their coupling.

Synthesis of Key Intermediates

Synthesis of 2-(Trifluoromethyl)benzenesulfonamide

This intermediate is typically prepared from 2-(trifluoromethyl)benzenesulfonyl chloride via ammonolysis. While a specific protocol for this exact reaction is not publicly detailed, a general procedure for the synthesis of sulfonamides from sulfonyl chlorides is well-established.

Experimental Protocol (General):

-

Reaction Setup: 2-(Trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonia Addition: The solution is cooled to 0-5 °C, and an excess of ammonia, either as a gas or a solution in an organic solvent or water, is slowly added while maintaining the temperature.

-

Reaction: The reaction mixture is stirred at a low temperature for a specified period, and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is typically quenched with water. The organic layer is separated, and the aqueous layer may be extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

Synthesis of 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine

The synthesis of this substituted triazine is a critical step. Based on the synthesis of analogous compounds, a plausible route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution of the chlorine atoms. The differential reactivity of the chlorine atoms at different temperatures allows for a controlled, stepwise introduction of the substituents.

Experimental Workflow for Triazine Synthesis:

Experimental Protocol (Proposed, based on analogous syntheses[4][5]):

-

Step 1: Introduction of the Trifluoromethyl Group: Cyanuric chloride is dissolved in an appropriate solvent (e.g., acetone, THF). The solution is cooled to a low temperature (e.g., -10 to 0 °C). A source of the trifluoromethyl group, such as trifluoroacetamidine, is then added portion-wise, often in the presence of a base to neutralize the HCl formed. The reaction is stirred at this low temperature until completion.

-

Step 2: Introduction of the Methoxy Group: The resulting dichlorotriazine derivative is then reacted with sodium methoxide in methanol (B129727) at a slightly elevated temperature (e.g., room temperature to 40 °C). The progress of the reaction is monitored to ensure monosubstitution of the remaining chlorine atoms.

-

Step 3: Introduction of the Amino Group: Finally, the last chlorine atom is displaced by an amino group. This is typically achieved by reacting the chloromethoxytriazine intermediate with ammonia in a sealed vessel at a higher temperature.

-

Purification: After each step, appropriate work-up and purification procedures, such as extraction, precipitation, and recrystallization, are necessary to isolate the desired intermediate in high purity.

Final Coupling Step: Formation of Tritosulfuron

The final step in the synthesis of Tritosulfuron is the coupling of the two key intermediates. This is a crucial reaction that forms the sulfonylurea bridge. There are two common methods to achieve this coupling.

Method A: Coupling via a Sulfonyl Isocyanate

In this method, the 2-(trifluoromethyl)benzenesulfonamide is first converted to the corresponding sulfonyl isocyanate, which is then reacted with the triazine amine.

Method B: Direct Coupling

Direct coupling of the sulfonamide and the triazine amine can be achieved using a coupling agent such as phosgene (B1210022) or a phosgene equivalent (e.g., diphosgene, triphosgene) or by forming a carbamate (B1207046) intermediate.[6]

Experimental Protocol (Proposed, based on analogous sulfonylurea syntheses[6][7]):

-

Reaction Setup: 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine and an equimolar amount of 2-(trifluoromethyl)benzenesulfonamide are suspended in an inert aprotic solvent (e.g., toluene, xylene, or dichlorobenzene) in a reaction vessel equipped with a stirrer, condenser, and under a dry atmosphere.

-

Coupling Agent: A coupling agent, such as methyl or ethyl chloroformate, is added to the reaction mixture. The reaction is then heated to reflux.

-

Reaction Monitoring and Work-up: The reaction is monitored for the evolution of gas (e.g., HCl or ethanol). Once the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude Tritosulfuron is washed with a non-polar solvent to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product with high purity.

Table 2: Summary of Synthetic Steps and Potential Conditions

| Step | Reactants | Key Reagents/Solvents | Temperature | Potential Yield |

| Intermediate 1 Synthesis | 2-(Trifluoromethyl)benzenesulfonyl chloride, Ammonia | Anhydrous THF | Room Temperature | High |

| Intermediate 2 Synthesis | Cyanuric chloride, Trifluoroacetamidine, Sodium methoxide, Ammonia | Acetone, Methanol | Stepwise temperature increase | Moderate to High |

| Final Coupling | 2-(Trifluoromethyl)benzenesulfonamide, 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine | Toluene, Methyl Chloroformate | Reflux | High |

Spectroscopic Data

Limited spectroscopic data for Tritosulfuron is publicly available. However, based on its structure, the following characteristic signals would be expected.

Table 3: Expected Spectroscopic Data for Tritosulfuron

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzenesulfonamide (B165840) ring, a singlet for the methoxy group protons, and broad signals for the N-H protons of the urea (B33335) linkage. |

| ¹³C NMR | Resonances for the carbons of the triazine and benzene (B151609) rings, the methoxy carbon, the trifluoromethyl carbons, and the carbonyl carbon of the urea group. |

| ¹⁹F NMR | Two distinct signals for the two different trifluoromethyl groups. |

| IR (cm⁻¹) | Characteristic absorptions for N-H stretching (around 3300-3400), C=O stretching of the urea (around 1700), S=O stretching of the sulfonamide (around 1350 and 1160), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Tritosulfuron (445.0279 m/z for [M-H]⁻).[1] Fragmentation patterns would involve cleavage of the sulfonylurea bridge. |

Conclusion

The synthesis of Tritosulfuron is a multi-step process that relies on the principles of nucleophilic aromatic substitution on a triazine core and the formation of a sulfonylurea linkage. While specific, detailed industrial protocols are proprietary, this guide outlines the scientifically sound and logical synthetic pathways based on available literature for analogous compounds. The successful synthesis requires careful control of reaction conditions, particularly temperature, to achieve the desired selectivity in the substitution reactions of the triazine ring. Further research and publication of detailed experimental procedures would be beneficial for the scientific community.

References

- 1. Tritosulfuron | C13H9F6N5O4S | CID 11657899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tritosulfuron, 142469-14-5 [thegoodscentscompany.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Tritosulfuron's Mode of Action in Susceptible Plants: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tritosulfuron, a member of the sulfonylurea class of herbicides, exhibits potent herbicidal activity against a broad spectrum of dicotyledonous weeds. Its mode of action lies in the specific inhibition of acetolactate synthase (ALS), a pivotal enzyme in the biosynthesis of branched-chain amino acids. This inhibition triggers a cascade of physiological and biochemical events within susceptible plants, ultimately leading to growth cessation and death. This technical guide provides a comprehensive overview of the molecular mechanisms, physiological consequences, and key experimental methodologies used to elucidate the mode of action of tritosulfuron.

Core Mechanism of Action: Inhibition of Acetolactate Synthase

Tritosulfuron's primary target in susceptible plants is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthesis pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] This enzyme is located in the chloroplasts and is not present in animals, making it an effective and selective target for herbicides.[3]

The inhibition of ALS by tritosulfuron is a highly specific interaction. As a sulfonylurea herbicide, tritosulfuron binds to a site on the ALS enzyme that is distinct from the active site but allosterically inhibits its function. This binding prevents the enzyme from catalyzing the condensation of two pyruvate (B1213749) molecules to form acetolactate, the first committed step in the biosynthesis of valine and leucine, and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

The consequence of ALS inhibition is a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth and development.[2] The lack of these critical building blocks leads to a swift cessation of cell division and elongation, particularly in the meristematic tissues where growth is most active.[1]

Downstream Signaling and Physiological Effects

The inhibition of ALS and the subsequent amino acid starvation trigger a complex network of downstream signaling pathways, leading to the characteristic symptoms of tritosulfuron phytotoxicity.

Amino Acid Starvation Response

Plants possess sophisticated signaling networks to respond to nutrient deprivation, including amino acid starvation. Two key protein kinases, Target of Rapamycin (TOR) and Snf1-RELATED PROTEIN KINASE 1 (SnRK1), play central roles in regulating plant metabolism and growth in response to energy and nutrient status.[4][5]

Under nutrient-rich conditions, TOR is active and promotes anabolic processes such as protein synthesis and cell growth. Conversely, under stress conditions like amino acid starvation, TOR activity is suppressed, and SnRK1 is activated.[4][5] SnRK1 acts as a cellular energy sensor and initiates a large-scale transcriptional reprogramming to conserve energy and remobilize resources. This includes the upregulation of catabolic processes and the downregulation of energy-consuming anabolic pathways.[5] The activation of SnRK1 in response to tritosulfuron-induced amino acid deficiency is a crucial step leading to growth arrest.

Transcriptional Reprogramming

The altered signaling landscape following ALS inhibition leads to significant changes in gene expression. Transcriptomic analyses of plants treated with sulfonylurea herbicides have revealed differential expression of a wide range of genes.[6][7][8] Genes involved in stress responses, hormone signaling (particularly abscisic acid and ethylene), and secondary metabolism are often upregulated.[4][6] Conversely, genes associated with growth and cell cycle progression are typically downregulated. This global shift in the transcriptome reflects the plant's attempt to cope with the metabolic stress while ultimately succumbing to the herbicidal effects.

Visible Symptoms of Phytotoxicity

The biochemical and signaling events manifest as a series of visible symptoms in susceptible plants, typically appearing several days after treatment.[1] These symptoms include:

-

Growth Cessation: The most immediate effect is the halting of root and shoot growth.

-

Chlorosis: Yellowing of the leaves, particularly in the newer growth, due to the inhibition of chlorophyll (B73375) synthesis and degradation of existing chlorophyll.

-

Necrosis: The death of plant tissue, often starting at the meristems and spreading to other parts of the plant.

-

Stunting: Overall reduction in plant size and vigor.

-

Purplish Discoloration: Accumulation of anthocyanins in some species, leading to a purple or reddish appearance of the leaves.[1]

Quantitative Data on Tritosulfuron Efficacy

The herbicidal effectiveness of tritosulfuron is often quantified by determining the GR50 value, which is the dose of the herbicide required to cause a 50% reduction in plant growth (typically measured as biomass) compared to untreated control plants. These values are species-specific and depend on environmental conditions.

Table 1: Representative GR50 Values for Sulfonylurea Herbicides against Susceptible Weed Species

| Herbicide | Weed Species | GR50 Value | Reference |

| Chlorsulfuron | Apera spica-venti | Resistant biotypes show significantly higher GR50 values | [9] |

| Nicosulfuron | Chenopodium album | ED50 of 18.65 g a.i. ha-1 for dry weight reduction | [10] |

| Pyroxsulam | Apera spica-venti | RF (GR50 of resistant / GR50 of susceptible) of 6.69 and 141.65 for two resistant biotypes | [11] |

| Tribenuron-methyl | Centaurea cyanus | ED50 values are determined to assess susceptibility | [12] |

Note: This table provides examples for other sulfonylurea herbicides to illustrate the range of GR50 values. Specific GR50 data for tritosulfuron against a wide range of susceptible weeds is a subject for further investigation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mode of action of tritosulfuron.

Acetolactate Synthase (ALS) Activity Assay (In Vitro)

This assay measures the inhibitory effect of tritosulfuron on the activity of isolated ALS enzyme.

Methodology:

-

Enzyme Extraction:

-

Homogenize young, actively growing leaf tissue from susceptible plants in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl2, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet cellular debris.

-

The supernatant containing the crude enzyme extract is used for the assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine (B1217682) pyrophosphate, 10 mM MgCl2, and 10 µM FAD.

-

Add various concentrations of tritosulfuron (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

-

Detection of Acetolactate:

-

Stop the reaction by adding sulfuric acid.

-

Heat the mixture to decarboxylate the acetolactate product to acetoin (B143602).

-

Add creatine (B1669601) and α-naphthol to the mixture, which react with acetoin to form a colored complex.

-

Measure the absorbance of the colored product spectrophotometrically at 525 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each tritosulfuron concentration compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tritosulfuron concentration and fitting the data to a sigmoidal dose-response curve.

-

Whole Plant Growth Inhibition Bioassay (In Vivo)

This bioassay assesses the herbicidal efficacy of tritosulfuron on whole plants.

Methodology:

-

Plant Material:

-

Grow susceptible weed species from seed in pots containing a suitable growth medium under controlled environmental conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

-

-

Herbicide Application:

-

Apply a range of tritosulfuron doses to the plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be done via spraying to simulate field conditions.

-

-

Growth Assessment:

-

After a set period (e.g., 14-21 days), harvest the above-ground biomass of both treated and untreated (control) plants.

-

Dry the biomass in an oven until a constant weight is achieved.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction for each tritosulfuron dose relative to the mean biomass of the control plants.

-

Determine the GR50 value by plotting the percentage of growth reduction against the logarithm of the herbicide dose and fitting the data to a dose-response curve.

-

Analysis of Branched-Chain Amino Acids by HPLC

This method quantifies the levels of valine, leucine, and isoleucine in plant tissues following tritosulfuron treatment.

Methodology:

-

Sample Preparation:

-

Harvest leaf tissue from both tritosulfuron-treated and control plants at various time points after treatment.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Extract free amino acids from the tissue using a suitable extraction solvent (e.g., 80% ethanol).

-

Centrifuge the extract to remove solid debris.

-

-

Derivatization:

-

Derivatize the amino acids in the extract to make them detectable by UV or fluorescence detectors. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.

-

-

HPLC Analysis:

-

Separate the derivatized amino acids using a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect the separated amino acids using a fluorescence or UV detector.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to valine, leucine, and isoleucine by comparing their retention times and peak areas to those of known standards.

-

Compare the concentrations of these amino acids in treated plants to those in control plants to determine the effect of tritosulfuron.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]

- 4. The role of amino acid metabolism in signaling and metabolic adaptation to stress-induced energy deficiency in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple resistant Apera spica-venti from Czech Republic [weedscience.org]

- 10. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Tritosulfuron: A Comprehensive Technical Guide to its Environmental Fate and Behavior

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the environmental fate and behavior of the sulfonylurea herbicide, tritosulfuron. The information presented herein is curated from peer-reviewed scientific literature and regulatory assessments, offering a critical resource for professionals engaged in environmental science and agrochemical development. This guide details the degradation pathways, mobility, and persistence of tritosulfuron in various environmental compartments, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a pesticide is essential for predicting its environmental distribution and behavior. Tritosulfuron is a weak acid with properties that influence its solubility, mobility, and degradation depending on the environmental conditions, particularly pH.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉F₆N₅O₄S | [1] |

| Molar Mass | 445.3 g/mol | [1] |

| Water Solubility | Moderately soluble | [2] |

| Vapor Pressure | Low volatility | [2] |

| pKa | 4.64 | [3] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of tritosulfuron in the environment, not mediated by biological activity.

Hydrolysis

The hydrolysis of tritosulfuron is a pH-dependent process, with the rate of degradation being a critical factor in its persistence in aquatic environments.[4] As is characteristic of sulfonylurea herbicides, the primary mechanism of hydrolytic degradation involves the cleavage of the sulfonylurea bridge.[4] This process is generally faster under acidic conditions.[1]

Quantitative Data on Hydrolysis of Tritosulfuron

| pH | Half-life (DT₅₀) at 25°C (days) |

| 4 | 7.78 |

| 5 | 13.8 |

| 7 | 492 |

| 9 | 387 |

| (Data for the structurally similar herbicide triasulfuron, indicating the typical pH-dependent hydrolysis pattern for sulfonylureas)[3] |

Experimental Protocol: Hydrolysis (Following OECD Guideline 111)

A study to determine the rate of hydrolysis of tritosulfuron as a function of pH is typically conducted in accordance with OECD Guideline 111.[5][6]

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A solution of tritosulfuron (radiolabeled or non-labeled) is added to the buffer solutions at a concentration that does not exceed its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling and Analysis: Aliquots of the solutions are taken at various time intervals and analyzed using a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and any major degradation products.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated for each pH value. If significant degradation occurs, identification of the hydrolysis products is also performed.

Aqueous Photolysis

Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides in the upper layers of water bodies. The rate of photolysis is dependent on the light absorption properties of the molecule and the quantum yield, which is a measure of the efficiency of the photochemical reaction.[7]

Quantitative Data on Aqueous Photolysis of Tritosulfuron

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

An aqueous photolysis study for tritosulfuron would typically adhere to the principles of OECD Guideline 316.[4][8]

-

Test System: A sterile, buffered aqueous solution of tritosulfuron is prepared.

-

Light Source: The solution is exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters.

-

Control Samples: Dark controls are run in parallel to differentiate between photolytic and other degradation processes like hydrolysis.

-

Incubation: The test is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC or a similar technique to measure the concentration of tritosulfuron and its photoproducts.

-

Quantum Yield Determination: The quantum yield is calculated based on the rate of degradation and the amount of light absorbed by the molecule. This value can then be used to model the photolytic half-life under various environmental conditions.[7]

Fate and Behavior in Soil

The behavior of tritosulfuron in soil is a complex interplay of biotic and abiotic degradation, adsorption to soil particles, and potential for movement through the soil profile.

Aerobic and Anaerobic Soil Metabolism

Microbial degradation is a key process in the dissipation of tritosulfuron from soil. The rate and pathway of this degradation are influenced by soil properties such as microbial biomass, organic matter content, pH, and moisture.[9]

In laboratory studies under aerobic conditions, tritosulfuron has been shown to exhibit moderate persistence.[10] Several major metabolites have been identified, indicating that microbial transformation is a significant degradation route.[10] Under anaerobic conditions, which can occur in saturated soils, a different degradation pathway can be observed, leading to the formation of unique metabolites.[11]

Major Metabolites of Tritosulfuron in Soil

| Metabolite ID | Maximum Observed Concentration (% of Applied Radioactivity) | Persistence | Conditions |

| M635H001 | >10% | Medium to High | Aerobic |

| M635H002 (TBSA) | >10% | Medium to High | Aerobic |

| M635H003 | >10% | Medium to High | Aerobic |

| M635H004 (AMTT) | >10% | Moderate to Medium | Aerobic |

| M635H019 | >10% (max. 16%) | Not specified | Anaerobic |

| (Data from EFSA Peer Review)[10][11] |

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

Studies on the aerobic and anaerobic transformation of tritosulfuron in soil are generally performed according to OECD Guideline 307.[3][11][12]

-

Soil Selection: A range of soils with varying physicochemical properties (e.g., texture, organic carbon content, pH) are selected to be representative of agricultural areas.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) tritosulfuron is applied to the soil samples to facilitate the tracking of the parent compound and its metabolites.

-

Incubation Conditions:

-

Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in a system that allows for the continuous flow of air and trapping of volatile compounds like ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Extraction: Soil samples are collected at various time intervals and extracted with appropriate solvents to isolate tritosulfuron and its transformation products.

-

Analysis: The extracts are analyzed using techniques such as HPLC with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and metabolites.

-

Data Analysis: The dissipation time for 50% of the substance (DT₅₀) is calculated for tritosulfuron and its major metabolites. A mass balance is performed to account for all the applied radioactivity.

Degradation Pathway of Tritosulfuron in Soil

The primary degradation pathway of tritosulfuron in soil involves the cleavage of the sulfonylurea bridge, a common feature for this class of herbicides. This leads to the formation of a benzenesulfonamide (B165840) moiety and a triazine amine moiety. Further transformations of these initial products can then occur.

Caption: Aerobic degradation pathway of tritosulfuron in soil.

Adsorption and Desorption

The mobility of tritosulfuron in soil is largely governed by its adsorption to soil particles, particularly organic matter and clay.[13] The adsorption process is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[14][15] Tritosulfuron has been characterized as having very high mobility in soil.[11] Interestingly, its adsorption has been found to be not pH-dependent, which is somewhat atypical for sulfonylurea herbicides that often show increased adsorption at lower pH.[11]

Quantitative Data on Tritosulfuron Adsorption/Desorption

While specific Koc and Kd values for tritosulfuron across a range of soils were not detailed in the reviewed literature, the consistent classification of "very high mobility" suggests low adsorption. For a structurally similar sulfonylurea, triasulfuron, Koc values were found to range from 213 to 778.7 mL/g, indicating medium to high mobility.[16]

Experimental Protocol: Adsorption/Desorption (Following OECD Guideline 106)

Adsorption and desorption studies for tritosulfuron are conducted using the batch equilibrium method as described in OECD Guideline 106.[2][15][17]

-

Soil Selection: A minimum of five different soil types with varying properties (organic carbon content, pH, clay content, cation exchange capacity) are used.

-

Test Procedure:

-

Known concentrations of ¹⁴C-labeled tritosulfuron in a calcium chloride solution are added to soil samples.

-

The soil suspensions are agitated for a predetermined equilibrium period.

-

After equilibration, the soil and aqueous phases are separated by centrifugation.

-

The concentration of tritosulfuron in the aqueous phase is measured by liquid scintillation counting.

-

The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

-

Desorption: The desorption process is studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

-

Data Analysis: The adsorption (Kd) and desorption distribution coefficients are calculated. The organic carbon-normalized adsorption coefficient (Koc) is also determined.

Experimental Workflow for Adsorption/Desorption Study

Caption: Workflow for a batch equilibrium adsorption/desorption study.

Field Dissipation

Field dissipation studies provide a more holistic view of a pesticide's persistence under real-world agricultural conditions, integrating the effects of degradation, mobility, and other dissipation processes.

Field studies conducted in several European countries, including Germany, Denmark, Bulgaria, and Italy, have shown that tritosulfuron exhibits low to moderate persistence.[10] The dissipation half-lives (DT₅₀) from these studies are crucial for regulatory risk assessments.

Quantitative Data on Field Dissipation of Tritosulfuron in Europe

Experimental Protocol: Field Dissipation Study (Following OECD Guideline 309 principles)

Terrestrial field dissipation studies for tritosulfuron are designed to reflect typical agricultural use and follow principles outlined in guidelines like those from the OECD.

-

Site Selection: Test sites are chosen to be representative of the intended use areas in terms of soil type, climate, and agricultural practices.

-

Plot Design: Bare soil plots are typically used to focus on soil dissipation without the influence of crop interception and uptake.

-

Application: Tritosulfuron is applied to the soil surface at a rate consistent with its recommended agricultural use.

-

Soil Sampling: Soil cores are collected from the plots at various time intervals after application, extending over a period that allows for significant dissipation of the substance. Cores are typically sectioned into different depths to assess leaching.

-

Analysis: The soil samples are extracted and analyzed for tritosulfuron and its major metabolites using validated analytical methods.

-

Data Analysis: The decline of the total residues in the soil is used to calculate the field dissipation half-life (DT₅₀).

Factors Influencing Tritosulfuron's Environmental Mobility

Caption: Key factors influencing the mobility of tritosulfuron in the environment.

Conclusion

The environmental fate of tritosulfuron is characterized by several key processes. It undergoes pH-dependent hydrolysis, being more rapid in acidic conditions. Microbial degradation in soil is a significant pathway, leading to the formation of several major metabolites. Tritosulfuron exhibits very high mobility in soil due to its low adsorption to soil particles. Field studies in Europe indicate a low to moderate persistence under agricultural conditions. A comprehensive understanding of these processes is vital for conducting accurate environmental risk assessments and ensuring the sustainable use of this herbicide. Further research to fill existing data gaps, particularly concerning aqueous photolysis and specific adsorption coefficients across a wider range of soil types, would further refine our understanding of tritosulfuron's environmental behavior.

References

- 1. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 2. york.ac.uk [york.ac.uk]

- 3. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 5. oecd.org [oecd.org]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. ecetoc.org [ecetoc.org]

- 8. fera.co.uk [fera.co.uk]

- 9. jrfglobal.com [jrfglobal.com]

- 10. Peer review of the pesticide risk assessment of the active substance tritosulfuron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. fera.co.uk [fera.co.uk]

- 13. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

Tritosulfuron degradation pathways in soil and water

An In-depth Technical Guide on the Degradation Pathways of Tritosulfuron in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritosulfuron, a sulfonylurea herbicide, is subject to various degradation processes in the environment, primarily in soil and water. Understanding these degradation pathways is crucial for assessing its environmental fate and potential impact. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of tritosulfuron, detailing its primary metabolites, degradation kinetics, and the experimental methodologies used for their study. The information is compiled from peer-reviewed scientific literature and regulatory documents to support researchers and scientists in their environmental risk assessments and development of related compounds.

Introduction

Tritosulfuron is a selective herbicide used for the control of broadleaf weeds in various crops. Its environmental persistence and mobility are key factors in determining its potential for off-site transport and contamination of non-target areas, including water resources. The degradation of tritosulfuron in soil and water is a complex process influenced by chemical, physical, and biological factors. This guide will delve into the specific pathways of hydrolysis, photolysis, and microbial degradation.

Degradation of Tritosulfuron in Soil

In the soil environment, tritosulfuron degradation is governed by a combination of microbial and chemical processes. The persistence of tritosulfuron in soil is generally considered to be moderate.

Aerobic Soil Metabolism

Under aerobic conditions, tritosulfuron undergoes microbial degradation, leading to the formation of several major metabolites. Laboratory incubation studies have shown that tritosulfuron exhibits moderate persistence in soil under aerobic conditions in the dark. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, a characteristic degradation route for sulfonylurea herbicides.

Major metabolites identified in aerobic soil degradation studies include:

-

M635H001 : A major metabolite, reaching up to 62.5% of the applied radioactivity (AR) in laboratory studies. It exhibits medium to high persistence.

-

M635H002 (TBSA) : 2-Trifluoromethylbenzenesulfonamide, another significant metabolite, with maximum formation of up to 25.5% AR. It is characterized by very high to high soil mobility.

-

M635H003 : This metabolite can reach up to 17.3% AR and shows medium to high persistence and very high to high soil mobility.

-

M635H004 (AMTT) : 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, a minor metabolite with a maximum of 6% AR, exhibiting moderate to medium persistence and very high soil mobility.

-

Trifluoroacetic acid (TFA) : This compound has also been identified as a metabolite in aerobic soil degradation studies.

Anaerobic Soil Metabolism

In the absence of oxygen, the degradation pathway of tritosulfuron is altered. Under anaerobic conditions, a major metabolite designated as M635H019 has been identified, reaching up to 16% of the applied radioactivity. This metabolite is not formed under aerobic conditions.

Factors Influencing Soil Degradation

The rate of tritosulfuron degradation in soil is influenced by several factors:

-

Soil pH : As with other sulfonylurea herbicides, the degradation of tritosulfuron is pH-dependent. Generally, hydrolysis is faster in acidic soils.

-

Microbial Activity : The presence and activity of soil microorganisms are crucial for the biotic degradation of tritosulfuron.

-

Soil Organic Matter : Organic matter content can influence the adsorption and bioavailability of the herbicide, thereby affecting its degradation rate.

-

Temperature and Moisture : These environmental factors play a significant role in both microbial activity and the rates of chemical reactions.

Degradation of Tritosulfuron in Water

In the aquatic environment, the primary degradation pathways for tritosulfuron are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a key abiotic degradation process for sulfonylurea herbicides, involving the cleavage of the sulfonylurea bridge. The rate of hydrolysis is highly dependent on the pH of the water. For sulfonylureas in general, hydrolysis is faster under acidic conditions than in neutral or alkaline conditions.[1] Under processing conditions such as pasteurization, baking, and sterilization, tritosulfuron has been shown to degrade to AMTT, TBSA, and 4-amino-6-(trifluoromethyl)-1,3,5-triazin-2-ol (AHTT).[2]

Photolysis

Photodegradation in water can also contribute to the breakdown of tritosulfuron. The rate of photolysis is influenced by the intensity and wavelength of light. While photolysis is generally considered a minor degradation process for many sulfonylureas, it can be an alternative pathway to chemical hydrolysis.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of tritosulfuron and related sulfonylurea herbicides.

Table 1: Aerobic Soil Metabolism of Tritosulfuron Metabolites

| Metabolite | Max. % of Applied Radioactivity | Persistence | Soil Mobility |

| M635H001 | 62.5% | Medium to High | Very High to Medium |

| M635H002 (TBSA) | 25.5% | - | Very High to High |

| M635H003 | 17.3% | Medium to High | Very High to High |

| M635H004 (AMTT) | 6% | Moderate to Medium | Very High |

| M635H019 (Anaerobic) | 16% | - | - |

Data sourced from EFSA peer review.[2]

Table 2: Degradation Half-lives (DT50) of Related Sulfonylurea Herbicides in Soil and Water

| Herbicide | Matrix | Conditions | pH | Temperature (°C) | DT50 (days) | Reference |

| Triasulfuron | Field Soil | - | - | - | 5.8 - 5.9 | [3] |

| Triasulfuron | Non-sterile Soil (Lab) | Biphasic | - | - | 3.7 (initial), 9.4 (final) | [3] |

| Cinosulfuron | Aqueous Solution | Sterile | 4 | 30 | 3 | [4] |

| Cinosulfuron | Aqueous Solution | Sterile | 5 | 30 | 9 | [4] |

| Cinosulfuron | Aqueous Solution | Sterile | 6 | 30 | 43 | [4] |

| Cinosulfuron | Aqueous Solution | Sterile | 7 & 9 | 30 | > 365 | [4] |

| Rimsulfuron | Aqueous Solution | Hydrolysis | - | - | 2 - 2.5 | [5] |

| Rimsulfuron | Aqueous Suspension (Alluvial Soil) | - | 8 | - | 7 | [5] |

Note: Data for related compounds are provided for comparative purposes due to the limited availability of specific quantitative data for tritosulfuron in the public domain.

Experimental Protocols

The study of tritosulfuron degradation follows standardized environmental fate testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is used to evaluate the rate and pathway of pesticide transformation in soil under both aerobic and anaerobic conditions.

-

Objective : To determine the degradation rate (DT50) of the test substance and identify major transformation products.

-

Methodology :

-

Radiolabeled (e.g., ¹⁴C) tritosulfuron is applied to fresh soil samples.

-

For aerobic studies, the soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level, with a continuous supply of air.

-

For anaerobic studies, the soil is typically flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions after an initial aerobic phase.

-

At various time intervals, soil samples are extracted using appropriate solvents.

-